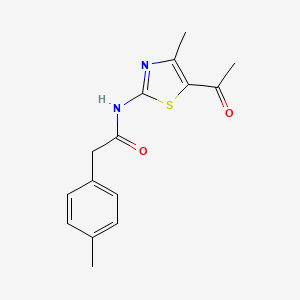
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide, also known as AMT, is a chemical compound that has gained attention in the scientific community for its potential applications in research. AMT is a thiazole derivative that has been synthesized through various methods and has shown promising results in various studies. In
Scientific Research Applications
Synthesis and Biological Evaluation
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide and its derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, derivatives of 5-methyl-4-phenylthiazol have been synthesized and investigated for antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines, with some compounds exhibiting high selectivity and apoptosis induction comparable to cisplatin (A. Evren, L. Yurttaş, Busra Eksellı, & Gülşen Akalın-Çiftçi, 2019).
Chemical Characterization and Crystal Structure
The chemical characterization and crystal structure of compounds related to this compound have been explored. For example, a novel compound with a similar structure was synthesized, and its crystal structure was characterized, providing insights into the molecular arrangement and potential interactions (Xue, Si-jia, Xiang, Chang-sheng, Yu, Song-Rui, Sun, Jin-feng, Chai, An, Shen, Jian, 2008).
Anticholinesterase Activity
New thiazole-piperazine derivatives have been designed, synthesized, and evaluated as acetylcholinesterase inhibitors. These compounds, aimed at addressing neurological disorders such as Alzheimer's disease, have shown significant inhibitory activity, highlighting the therapeutic potential of this compound derivatives in neurodegenerative disease treatment (L. Yurttaş, Z. Kaplancıklı, Y. Özkay, 2013).
Insecticidal and Proinsecticidal Activity
The methylene group modifications of related compounds have been studied for their insecticidal activities, offering an expansion of the structure-activity relationship (SAR) and demonstrating the potential of these compounds as broad-spectrum insecticides, particularly against root-knot nematode (J. Samaritoni, J. Babcock, M. Schlenz, G. W. Johnson, 1999).
Antioxidant Activity
Compounds derived from this compound have been investigated for their antioxidant efficacy through molecular docking and in vitro studies. These studies suggest that structural derivatives of the compound could serve as potent antioxidants, underlining their potential in combating oxidative stress-related diseases (A. Hossan, 2020).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-4-6-12(7-5-9)8-13(19)17-15-16-10(2)14(20-15)11(3)18/h4-7H,8H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXGFNXJAOLLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

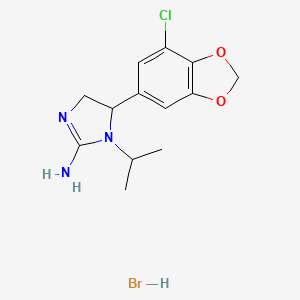

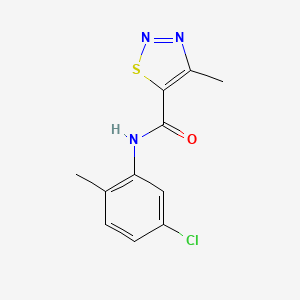
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2712846.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2712847.png)
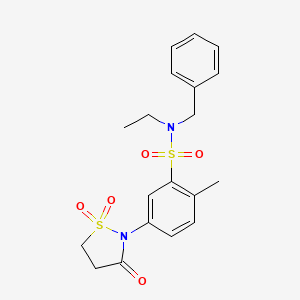
![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2712852.png)
![2-fluoro-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712853.png)
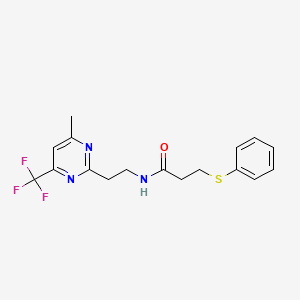
![1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2712858.png)
![1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2712859.png)


